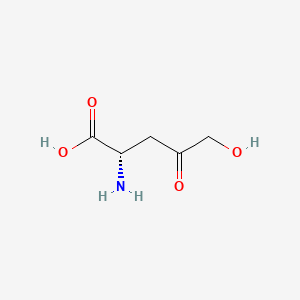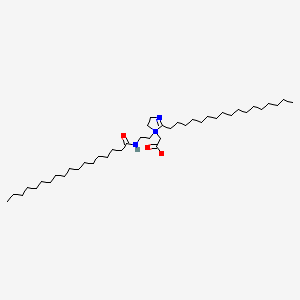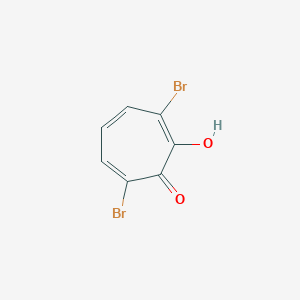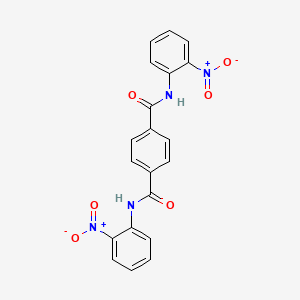
n,n'-Bis(2-nitrophenyl)benzene-1,4-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n,n’-Bis(2-nitrophenyl)benzene-1,4-dicarboxamide: is an organic compound characterized by its unique structure, which includes two nitrophenyl groups attached to a benzene-1,4-dicarboxamide core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n,n’-Bis(2-nitrophenyl)benzene-1,4-dicarboxamide typically involves the reaction of 2-nitroaniline with terephthaloyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: n,n’-Bis(2-nitrophenyl)benzene-1,4-dicarboxamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and elevated temperatures.
Major Products:
Reduction: The major product is n,n’-Bis(2-aminophenyl)benzene-1,4-dicarboxamide.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Applications De Recherche Scientifique
n,n’-Bis(2-nitrophenyl)benzene-1,4-dicarboxamide has several applications in scientific research:
Materials Science: It is used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its ability to act as a ligand.
Biology and Medicine:
Mécanisme D'action
The mechanism by which n,n’-Bis(2-nitrophenyl)benzene-1,4-dicarboxamide exerts its effects is primarily through its ability to coordinate with metal ions. The amide and nitro groups can interact with metal centers, forming stable complexes. These interactions can influence the electronic properties of the metal ions, making the compound useful in various applications such as catalysis and sensing .
Comparaison Avec Des Composés Similaires
n,n’-Bis(4-aminophenyl)benzene-1,4-dicarboxamide: This compound has amino groups instead of nitro groups, which can significantly alter its reactivity and applications.
n,n’-Bis(2-hydroxyethyl)benzene-1,4-dicarboxamide: This compound contains hydroxyethyl groups, making it more hydrophilic and potentially useful in different contexts.
Uniqueness: n,n’-Bis(2-nitrophenyl)benzene-1,4-dicarboxamide is unique due to the presence of nitro groups, which impart distinct electronic properties and reactivity. These properties make it particularly useful in the synthesis of coordination polymers and other advanced materials .
Propriétés
Numéro CAS |
750-11-8 |
|---|---|
Formule moléculaire |
C20H14N4O6 |
Poids moléculaire |
406.3 g/mol |
Nom IUPAC |
1-N,4-N-bis(2-nitrophenyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C20H14N4O6/c25-19(21-15-5-1-3-7-17(15)23(27)28)13-9-11-14(12-10-13)20(26)22-16-6-2-4-8-18(16)24(29)30/h1-12H,(H,21,25)(H,22,26) |
Clé InChI |
PPRRBSHUCDIFPZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}benzenesulfonamide](/img/structure/B14161577.png)
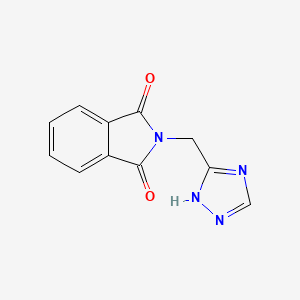
![1-(1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B14161597.png)
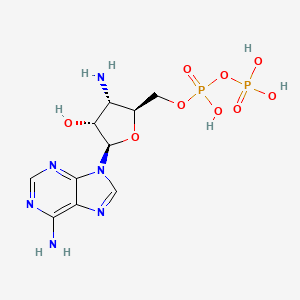
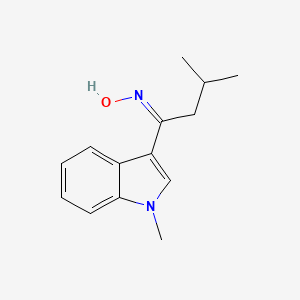
![2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B14161606.png)


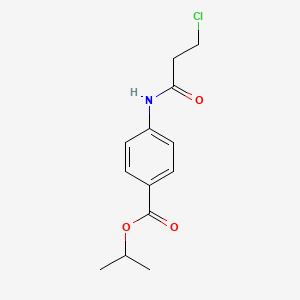
![17-acetyl-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-16-carbonitrile](/img/structure/B14161631.png)
